molecular formula C17H25N3O2 B4918972 1-cycloheptyl-4-(4-nitrophenyl)piperazine

1-cycloheptyl-4-(4-nitrophenyl)piperazine

Cat. No.: B4918972
M. Wt: 303.4 g/mol
InChI Key: PDOWNUYTBHPRLO-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cycloheptyl group attached to the piperazine ring and a nitrophenyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

1-cycloheptyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWNUYTBHPRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cycloheptyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-cycloheptylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Cycloheptyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformations. Major products formed from these reactions include amino derivatives, substituted piperazines, and various oxidized products .

Scientific Research Applications

1-Cycloheptyl-4-(4-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Cycloheptyl-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

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